molecular formula C25H29ClN4O2 B13355000 3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide

3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B13355000
M. Wt: 453.0 g/mol
InChI Key: VJEPCZDZLZFPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, copper catalysts

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted aromatic compounds

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of structural features, including the presence of both piperazine and pyrrole rings, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H29ClN4O2

Molecular Weight

453.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C25H29ClN4O2/c26-21-5-3-20(4-6-21)24(30-11-1-2-12-30)19-25(32)27-22-7-9-23(10-8-22)29-15-13-28(14-16-29)17-18-31/h1-12,24,31H,13-19H2,(H,27,32)

InChI Key

VJEPCZDZLZFPAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)NC(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.